![molecular formula C12H11NO4S B1270125 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 132307-22-3](/img/structure/B1270125.png)
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group . The 3,4-dimethoxyphenyl part of the molecule suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, new isoquinoline derivatives have been synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis, particularly in the creation of isochromanone . It reacts with formaldehyde in the presence of acid to produce isochromanone . Isochromanones are important in medicinal chemistry and are found in a variety of biologically active compounds.
Cross-Coupling Reactions
The compound can serve as a substrate in cross-coupling reactions . For example, it can react with 5,7-dichloropyrido[4,3-d]pyrimidine in the presence of a palladium catalyst . Cross-coupling reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Synthesis of Natural Alkaloids
The compound can be used as a starting material for the synthesis of natural alkaloids . For instance, it can be used in the synthesis of buflavine 1, a natural alkaloid . Natural alkaloids have a wide range of biological activities and are often used in medicinal chemistry.
Solubility Studies
The compound is soluble in water , which makes it suitable for studies related to solubility and dissolution. Understanding the solubility of a compound is crucial in various fields, including drug formulation and environmental science.
Mechanism of Action
Target of Action
It’s structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound, which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets as dopamine, such as dopamine receptors in the brain.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with its targets in a similar manner. For instance, it might bind to dopamine receptors, triggering a series of biochemical reactions that lead to changes in neuronal signaling.
Biochemical Pathways
If it acts similarly to 3,4-dimethoxyphenethylamine , it could potentially influence the dopaminergic pathways, which play crucial roles in reward, motivation, memory, and motor control among other functions.
Result of Action
If it acts similarly to 3,4-Dimethoxyphenethylamine , it could potentially influence neuronal signaling, leading to changes in various physiological and psychological processes.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGSXVGWCROPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363042 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
132307-22-3 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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